CBP, or CREB-binding protein, is a large multi-domain protein that functions as a transcriptional coactivator. [, ] It plays a crucial role in various cellular processes, including gene regulation, cell growth, differentiation, and apoptosis. [, , , , ] CBP is ubiquitously expressed and interacts with a wide range of transcription factors, including CREB, c-Fos, c-Jun, c-Myb, and several nuclear receptors. [, ]
Inobrodib, also known as CCS1477, is a novel small molecule inhibitor developed primarily for the treatment of various cancers. It functions by selectively inhibiting the bromodomains of two critical proteins, p300 and CREB-binding protein (CBP), which are involved in the regulation of gene expression related to cancer progression. This compound is notable for its oral administration route and its potential to be used in combination with existing cancer therapies.
Inobrodib was initially synthesized in June 2016 at Sygnature Discovery as part of a structure-based lead optimization campaign. The development has been further advanced by CellCentric, which has conducted extensive preclinical and clinical evaluations of the drug. It has received Fast Track designation from the U.S. Food and Drug Administration for treating relapsed or refractory multiple myeloma, highlighting its therapeutic potential in oncology .
The synthesis of Inobrodib involved a multi-step process that included structure-based design and medicinal chemistry techniques. The initial chemical hits were optimized to enhance potency and selectivity against the bromodomains of p300 and CBP. The compound was designed to effectively disrupt the binding of these proteins to histones, thereby modulating gene expression linked to cancer progression .
The molecular formula of Inobrodib is with a molecular weight of approximately 534.60 g/mol. The synthesis process was characterized by rigorous screening for biological activity, leading to its identification as a potent inhibitor with favorable pharmacokinetic properties .
Inobrodib's structure features a complex arrangement that includes a piperidinone core, fluorinated phenyl groups, and oxazole moieties. This design allows it to effectively bind to the bromodomains of p300 and CBP.
Inobrodib primarily undergoes interactions with the bromodomains of p300 and CBP, leading to the displacement of these proteins from chromatin regions essential for oncogenic activity. This mechanism alters the expression levels of critical oncogenes such as MYC and IRF4, which are pivotal in various cancers.
The binding affinity of Inobrodib for its target bromodomains has been demonstrated through biochemical assays, including NanoBRET assays that measure protein-protein interactions within living cells .
Inobrodib exerts its anti-cancer effects by inhibiting the function of p300 and CBP through selective binding to their bromodomains. This inhibition interferes with their ability to acetylate histones and regulate transcription factors associated with cell proliferation and survival.
Relevant analyses have confirmed that Inobrodib maintains its integrity over time when stored correctly, which is crucial for its application in clinical settings .
Inobrodib is currently being investigated for its potential applications across various cancer types, particularly those characterized by aberrant p300 or CBP function. Clinical trials are ongoing for multiple myeloma, non-Hodgkin lymphoma, acute myeloid leukemia, and other malignancies where these pathways are disrupted.
The drug's ability to be administered orally makes it particularly advantageous for patients requiring long-term treatment without intensive monitoring. Its promising safety profile allows it to be used in populations that may not tolerate traditional therapies well, including elderly patients .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3